molecular formula C10H9ClN2OS B8421623 5-methyl-6-(3-chloro-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

5-methyl-6-(3-chloro-4-pyridinyl)-2H-1,4-thiazin-3(4H)-one

Cat. No. B8421623
M. Wt: 240.71 g/mol
InChI Key: SOFTWRSFKLFNOD-UHFFFAOYSA-N
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Patent
US04800201

Procedure details

A mixture of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-chloro-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (0.25 g) and sulfur sublimed (0.125 g) in N,N-dimethylformamide (2 ml) was stirred at 160° C. for 5 hours. The solvent was removed under reduced pressure and the residue was extracted with 2N hydrochloric acid. The insoluble matter was removed by filtration and the filtrate was washed with ether and was adjusted to pH about 7.5 by 2N aqueous sodium hydroxide. The resulting precipitates were extracted with chloroform. The extract was dried over magnesium sulfate and was evaporated to dryness. The residue was chromatographed on silica gel (Wakogel C-200) column, using chloroformmethanol (=30:1) as an eluant to give the titled compound (0.083 g, yield 57.8%) as milky white crystals.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-chloro-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
57.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:23])[CH2:5][S:6][C:7]=1[CH:8]1[CH:13]=[CH:12][N:11](C(OCC(Cl)(Cl)Cl)=O)[CH:10]=[C:9]1[Cl:22].[S]>CN(C)C=O>[CH3:1][C:2]1[NH:3][C:4](=[O:23])[CH2:5][S:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[Cl:22] |^3:23|

Inputs

Step One
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-chloro-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
0.25 g
Type
reactant
Smiles
CC=1NC(CSC1C1C(=CN(C=C1)C(=O)OCC(Cl)(Cl)Cl)Cl)=O
Name
Quantity
0.125 g
Type
reactant
Smiles
[S]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
was stirred at 160° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with 2N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with ether
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
EXTRACTION
Type
EXTRACTION
Details
were extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (Wakogel C-200) column

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1NC(CSC1C1=C(C=NC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.083 g
YIELD: PERCENTYIELD 57.8%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.